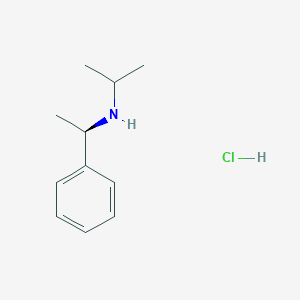

(R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride is a chiral compound that is of interest in the field of asymmetric synthesis and chiral resolution. While the provided papers do not directly discuss this compound, they provide insights into related compounds and methodologies that can be applied to the analysis of (R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride.

Synthesis Analysis

The synthesis of chiral amines such as (R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride can be approached through methods similar to those described for the synthesis of (R)-(-)-Phenylephrine hydrochloride. The paper titled "A Practical Synthesis of (R)-(-)-Phenylephrine Hydrochloride" discusses an asymmetric synthesis with high enantiomeric excess using a hydrolytic kinetic resolution of a styrene oxide derivative with a (R,R)-SalenCoIIIOAc complex . This method could potentially be adapted for the synthesis of (R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride by choosing appropriate starting materials and reaction conditions.

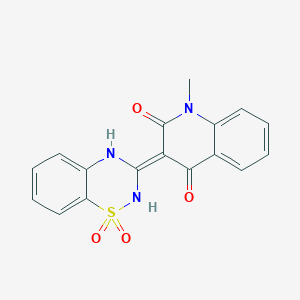

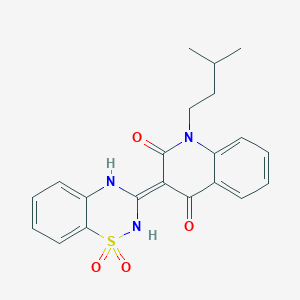

Molecular Structure Analysis

The molecular structure of (R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride would be characterized by its chiral center at the carbon atom bearing the amine group. The stereochemistry of this center defines the compound's optical activity. The analysis of molecular structure typically involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy. Although the papers provided do not detail these techniques for this specific compound, the methodologies are standard in the field.

Chemical Reactions Analysis

The reactivity of (R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride would be influenced by its functional groups. The amine group, in particular, could engage in a variety of chemical reactions, including salt formation, alkylation, and acylation. The paper on the resolution of 1-arylethylamines discusses the use of isopropylidene glycerol hydrogen phthalate as a resolving agent . This suggests that (R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride could potentially be resolved from its racemic mixture using similar techniques.

Physical and Chemical Properties Analysis

The physical properties of (R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride, such as melting point, solubility, and stability, would be important for its practical application and handling. The chemical properties, including acidity/basicity, reactivity with other chemical agents, and behavior under various pH conditions, are also crucial. While the papers provided do not give specific data on these properties for the compound , they do offer a context for understanding how such properties might be investigated and the importance of purity and enantiomeric excess in the compound's applications .

Applications De Recherche Scientifique

Monoamine Oxidase Inhibitors in Hypertension

Research on monoamine oxidase inhibitors, including compounds structurally related to phenylethylamines, has shown antihypertensive effects in humans. These inhibitors can lead to postural hypotension, potentiated by chlorothiazide, indicating their potential importance in hypertension therapy despite the risks of prolonged hypotension following overdose (Maxwell, Bernstein, Roth, & Kleeman, 1960).

Hydrophilic Interaction Chromatography

Phenylethylamines' analysis and separation are crucial in various research domains, including drug, metabolite, and natural compound studies. Hydrophilic interaction chromatography (HILIC) is a valuable method for the separation of polar, weakly acidic, or basic samples, including phenylethylamines. This technique is complementary to reversed-phase liquid chromatography, enhancing the analysis of such compounds (Jandera, 2011).

Effects of Repeated Administration of Phenylethylamines

The review of repeated administration effects of phenylethylamines highlights the importance of understanding CNS toxicity, tolerance development, and the absence of physical dependence. This research is critical for assessing the safety and therapeutic potential of related compounds (Woolverton, 1986).

Biodegradation of Aromatic Compounds by Escherichia coli

The capabilities of Escherichia coli in using aromatic compounds, including phenylethylamines, as sole carbon and energy sources, are reviewed. This research enhances the understanding of the microbial degradation of such compounds, contributing to biotechnological and environmental applications (Díaz, Ferrández, Prieto, & García, 2001).

Synthesis and Antioxidant Evaluation of Isoxazolone Derivatives

The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, involving reactions with components structurally related to phenylethylamines, showcases the development of novel heterocycles with potential biological activities. This research emphasizes the importance of facile and environmentally friendly synthetic methods for producing compounds with antioxidant properties (Laroum, Boulcina, Bensouici, & Debache, 2019).

Propriétés

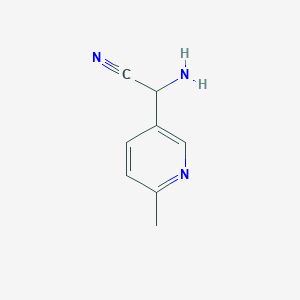

IUPAC Name |

N-[(1R)-1-phenylethyl]propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9(2)12-10(3)11-7-5-4-6-8-11;/h4-10,12H,1-3H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRDLWQPQZOASL-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-N-Isopropyl-1-phenylethylamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.